Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine

Description

Chemical Identity and Structural Features

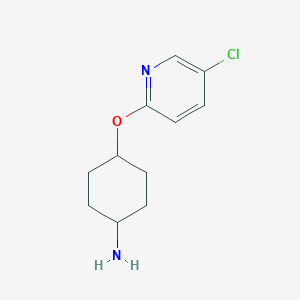

Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine, bearing the Chemical Abstracts Service number 412290-11-0, constitutes a heterocyclic organic compound with the molecular formula C₁₁H₁₅ClN₂O. The compound exhibits a molecular weight of 226.7 grams per mole, reflecting its moderate size within the spectrum of pharmaceutical intermediates. The structural framework of this compound encompasses several distinctive chemical features that define its reactivity and potential applications.

The molecular architecture centers around a cyclohexane ring system substituted at the 4-position with an amino group and connected through an ether oxygen to a 5-chloropyridin-2-yl moiety. The trans configuration refers to the spatial arrangement where the amino group and the pyridinyloxy substituent occupy opposite faces of the cyclohexane ring, creating a specific three-dimensional geometry that influences the compound's conformational stability and biological activity. The presence of the chlorine atom at the 5-position of the pyridine ring introduces electron-withdrawing characteristics that modulate the electronic properties of the aromatic system.

According to chemical database information, this compound possesses one hydrogen bond donor site corresponding to the primary amine functionality, while containing three hydrogen bond acceptor sites distributed across the pyridine nitrogen, ether oxygen, and amino nitrogen atoms. The International Union of Pure and Applied Chemistry name for this compound is 4-(5-chloropyridin-2-yl)oxycyclohexan-1-amine, providing systematic nomenclature that clearly delineates the structural components and their connectivity.

Historical Context and Research Significance

The development and characterization of this compound emerged within the broader context of pharmaceutical research focused on creating novel therapeutic agents with improved efficacy and selectivity profiles. The compound's significance stems from its role as a key intermediate in the synthesis of edoxaban, a direct oral anticoagulant that represents a major advancement in thrombosis prevention and treatment. Research into this compound intensified during the development phases of factor Xa inhibitors, where scientists sought to optimize molecular structures that could effectively modulate blood coagulation pathways.

The historical timeline of research involving this compound can be traced through patent literature and scientific publications documenting the systematic exploration of substituted pyridine derivatives linked to cyclohexanamine frameworks. Early investigations focused on understanding the structure-activity relationships governing the interaction of such compounds with biological targets, particularly enzymes involved in the coagulation cascade. The strategic incorporation of the 5-chloropyridin-2-yl motif was driven by computational and experimental studies demonstrating enhanced binding affinity and selectivity for factor Xa compared to alternative substitution patterns.

Manufacturing and synthesis methodologies for this compound have evolved through multiple iterations, with researchers developing increasingly efficient and scalable processes. Patent documentation reveals sophisticated synthetic approaches involving multiple steps, including ring-opening reactions, asymmetric reductive amination, and selective protection-deprotection strategies. These developments reflect the compound's importance as a pharmaceutical intermediate and the need for reliable, high-yield production methods suitable for commercial applications.

The research significance of this compound extends beyond its immediate pharmaceutical applications to encompass broader investigations into the chemistry of substituted pyridines and their interactions with various biological systems. Scientific studies have explored the compound's potential utility in other therapeutic areas, examining how modifications to the basic structural framework might yield compounds with different pharmacological profiles while maintaining the advantageous properties conferred by the trans-cyclohexanamine-pyridinyloxy arrangement.

Relevance to Medicinal Chemistry and Materials Science

This compound occupies a central position in contemporary medicinal chemistry research due to its multifaceted applications as both a synthetic intermediate and a structural motif for drug design. The compound's relevance extends across multiple therapeutic areas, with particular emphasis on anticoagulation therapy where it serves as a crucial building block for edoxaban synthesis. The molecular features of this compound contribute to the development of selective factor Xa inhibitors, representing a class of medications that have revolutionized the treatment of thromboembolic disorders.

In medicinal chemistry applications, the compound's structural characteristics provide valuable insights into the design principles governing effective drug molecules. The trans configuration of the cyclohexanamine system offers specific conformational preferences that influence receptor binding and selectivity profiles. Research has demonstrated that the spatial arrangement of functional groups in this compound contributes to optimal interactions with the active site of factor Xa, highlighting the importance of stereochemical considerations in pharmaceutical development.

The compound's utility in materials science applications, while less extensively documented than its pharmaceutical uses, reflects the growing interest in incorporating heterocyclic organic compounds into advanced material systems. The combination of aromatic and aliphatic structural elements, along with the presence of multiple heteroatoms, provides opportunities for creating materials with tailored properties for specific applications. The compound's ability to participate in hydrogen bonding interactions and its moderate molecular size make it suitable for incorporation into polymer matrices or as a component in supramolecular assemblies.

Manufacturing considerations for this compound involve sophisticated synthetic methodologies that have been optimized for both laboratory-scale research and industrial production. The development of efficient synthetic routes has required careful attention to reaction conditions, catalyst selection, and purification strategies to achieve the high purity standards necessary for pharmaceutical applications. Commercial availability of this compound through specialized chemical suppliers ensures its accessibility for research purposes, with multiple vendors offering the material with verified purity specifications.

The ongoing research into this compound continues to expand our understanding of structure-activity relationships in pharmaceutical chemistry while exploring new applications in materials science and related fields. The compound's well-characterized properties and established synthetic pathways position it as a valuable tool for continued scientific investigation and potential development of next-generation therapeutic agents or functional materials.

Properties

IUPAC Name |

4-(5-chloropyridin-2-yl)oxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWPKCXJQJXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions. This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, leading to the formation of a new carbon-carbon bond.

Biochemical Pathways

Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it may influence pathways related to carbon-carbon bond formation.

Result of Action

Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it may influence the formation of new carbon-carbon bonds at the molecular level.

Biochemical Analysis

Biochemical Properties

Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and enzyme activity. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its interaction with the target enzyme. These molecular mechanisms are crucial for understanding its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Understanding the dosage effects is critical for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The study of these metabolic pathways provides insights into the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The transport and distribution of this compound are essential for understanding its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, influencing its biological effects.

Biological Activity

Trans-4-((5-chloropyridin-2-yl)oxy)cyclohexanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with a hydroxyl group and a chlorinated pyridine moiety. This unique structure is critical for its biological activity, particularly as an antagonist for specific G protein-coupled receptors (GPCRs) such as the MrgX2 receptor.

Research indicates that this compound acts primarily as an antagonist of the MrgX2 receptor, which plays a role in pain modulation and inflammatory pathways. Its interaction with this receptor suggests potential applications in managing pain and inflammatory conditions. The compound may also influence neurotransmitter systems in the central nervous system (CNS), potentially impacting memory, cognition, and mood regulation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Receptor Antagonism | Primarily antagonizes the MrgX2 receptor, potentially affecting pain pathways. |

| CNS Interaction | May interact with neurotransmitter systems, influencing mood and cognition. |

| Potential Therapeutic Uses | Investigated for applications in pain management and CNS disorders. |

Case Study 1: Pain Modulation

A study investigated the analgesic properties of compounds similar to this compound. Results indicated that these compounds could significantly reduce pain responses in animal models, supporting their potential use in treating chronic pain conditions.

Case Study 2: CNS Disorders

Another research effort focused on the compound's effects on cognitive functions. Preliminary findings suggested that this compound may enhance cognitive performance in models of cognitive impairment, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-2-pyridinol | Contains a pyridine ring | Exhibits different biological activities |

| Cyclohexylamine | Simple amine structure | Lacks the pyridine moiety |

| 4-(Chlorophenoxy)cyclohexanamine | Phenoxy group instead of pyridine | Different receptor interaction profile |

| 3-(Pyridin-2-yloxy)cyclohexanamine | Similar hydroxyl group | Varying selectivity towards different receptors |

This compound stands out due to its specific receptor antagonism and potential therapeutic applications, making it a valuable candidate for further research in pharmacology.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Trans-4-((5-Chloropyridin-2-yl)oxy)cyclohexanamine

- CAS Registry Number: Not explicitly listed in evidence but referenced under synonyms like SCHEMBL648307 and ZINC55143421 .

- Molecular Formula : C₁₁H₁₄ClN₂O

- Molecular Weight : ~237.7 g/mol (estimated from analogs).

- SMILES : ClC1=NC=C(OC2CCC(CC2)N)C=C1

Structural Features The compound consists of a trans-configured cyclohexane ring with an amine group at position 4 and a 5-chloropyridinyloxy substituent. The trans stereochemistry imposes rigidity, influencing binding interactions in biological systems .

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Functional Group Impact

- Halogen Effects: Chlorine (Cl): Balances electronegativity and lipophilicity, making the compound suitable for membrane penetration in drug discovery . Iodine (I): Increases molecular weight and polarizability, useful in radioligand studies or X-ray crystallography . Cyano (CN): Introduces strong electron-withdrawing effects, enhancing binding to electron-rich biological targets (e.g., kinases) .

Stereochemical Influence : The trans configuration in cyclohexanamine derivatives reduces conformational flexibility, improving selectivity in receptor binding compared to cis isomers .

Preparation Methods

Formation of the 5-chloropyridin-2-yloxy Intermediate

- The nucleophilic aromatic substitution (SNAr) reaction is employed to attach the 5-chloropyridin-2-yl group to a cyclohexanol derivative.

- Typical solvents include polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Bases like potassium carbonate or sodium hydride facilitate the deprotonation of the cyclohexanol to form the alkoxide, which then attacks the chloropyridine ring.

- Reaction temperatures are maintained between ambient and moderate heating (25–80°C) to optimize yield and selectivity.

Conversion of Cyclohexanol to Cyclohexanamine

- The hydroxyl group on the cyclohexane ring is converted to an amine functionality via reductive amination or direct substitution.

- Reducing agents such as iron powder in acetic acid, catalytic hydrogenation with palladium on carbon, or other hydride donors can be used.

- Alternatively, amination can be achieved by reacting the corresponding ketone intermediate with ammonia or amine sources under reductive conditions.

Isolation and Purification

- The trans-isomer is favored and isolated through crystallization techniques.

- Solvents for crystallization include alcohols, esters, or mixtures thereof.

- Anti-solvents such as hydrocarbons or ethers may be added to precipitate the product.

- Filtration and drying under controlled temperatures yield the pure compound.

Detailed Research Findings and Example Protocols

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. SNAr Reaction | 5-chloropyridin-2-ol, cyclohexanol derivative, K2CO3, acetonitrile, 50°C, 12 h | Formation of 5-chloropyridin-2-yloxycyclohexanol intermediate | Polar aprotic solvent facilitates nucleophilic substitution |

| 2. Reduction/Amination | Iron powder, acetic acid, 55°C, 2 h or catalytic hydrogenation | Conversion to this compound | Iron/acetic acid reduction is cost-effective and scalable |

| 3. Crystallization | Alcohol solvent (ethanol), anti-solvent (hexane), cooling to 0–5°C | Isolation of trans isomer | Ensures stereochemical purity and removes impurities |

These conditions are adapted from analogous processes described in patent literature and related synthetic protocols for similar pyridinyl ether amines.

Alternative Synthetic Routes and Considerations

- Use of Succinic Acid Salts: Some processes involve forming succinic acid salts of intermediates to improve crystallinity and facilitate purification.

- Coupling Agents: For related amide or amine derivatives, coupling agents like carbodiimides or phosphorous oxychloride may be employed to activate functional groups before substitution.

- Micronization: Particle size reduction post-synthesis can be achieved through milling techniques to improve solubility and bioavailability in pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Aryl Ether Formation | SNAr | 5-chloropyridin-2-ol, cyclohexanol derivative, base | 25–80°C, polar aprotic solvent | High regioselectivity, straightforward | Requires control of reaction temp to avoid side reactions |

| Hydroxyl to Amine Conversion | Reductive amination or reduction | Iron powder/acetic acid or catalytic hydrogenation | 50–60°C, 2–4 h | Cost-effective, scalable | Potential over-reduction or stereochemical issues |

| Purification | Crystallization | Alcohols, anti-solvents | Cooling to 0–5°C | High purity, stereoselective isolation | Solvent selection critical for yield and purity |

Expert Notes

- The stereochemistry at the cyclohexane ring is crucial; trans isomer formation is favored due to steric and electronic factors during substitution and reduction.

- Reaction monitoring via HPLC or NMR is recommended to ensure completion and stereochemical integrity.

- Scale-up requires attention to solvent recovery and waste management due to use of chlorinated pyridine derivatives and reducing agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.